molecular formula C9H8N2OS2 B13801500 N-(1,3-benzothiazol-2-ylsulfanyl)acetamide

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B13801500
M. Wt: 224.3 g/mol
InChI Key: CPMGCOQDXXAFCB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have garnered significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with chloroacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Mercaptobenzothiazole+ChloroacetamideThis compound\text{2-Mercaptobenzothiazole} + \text{Chloroacetamide} \rightarrow \text{this compound} 2-Mercaptobenzothiazole+Chloroacetamide→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter receptors such as GABA (A) alpha-1 and glutamate receptors . The compound may also inhibit enzymes or proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-ylsulfanyl)acetamide.

    Benzothiazole: The parent compound of the benzothiazole derivatives.

    N-(1,3-benzothiazol-2-yl)acetamide: A structurally similar compound without the sulfanyl group.

Uniqueness

This compound is unique due to the presence of both the benzothiazole ring and the sulfanyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to other benzothiazole derivatives .

Properties

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C9H8N2OS2/c1-6(12)11-14-9-10-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,11,12)

InChI Key

CPMGCOQDXXAFCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSC1=NC2=CC=CC=C2S1

Origin of Product

United States

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